4-(6-Chlorohexyl)pyridine
Description
4-(6-Chlorohexyl)pyridine is an organohalide compound featuring a pyridine ring substituted with a 6-chlorohexyl chain at the 4-position. This structure combines the aromaticity and basicity of pyridine with the hydrophobic and reactive properties of a chloroalkyl chain.
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
4-(6-chlorohexyl)pyridine |
InChI |
InChI=1S/C11H16ClN/c12-8-4-2-1-3-5-11-6-9-13-10-7-11/h6-7,9-10H,1-5,8H2 |
InChI Key |
FPSRVUOZFIQPJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCCCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Thiophene-Based Analogues
highlights the synthesis of poly[3-(6-chlorohexyl)thiophene] and poly[3-(6-bromohexyl)thiophene], where the chlorohexyl chain is attached to a thiophene core instead of pyridine. Key differences include:
- Regioregularity and Molar Mass : The regioregularity (structural order) of poly[3-(6-chlorohexyl)thiophene] is lower than its brominated counterpart, leading to reduced crystallinity and solubility. This contrasts with pyridine-based systems, where the nitrogen atom in the ring may influence polymerization behavior through electronic effects .
- Reactivity : The C–Cl bond in 6-chlorohexyl chains is less reactive than C–Br bonds, impacting the kinetics of polymer formation. This difference may also affect the functionalization of pyridine derivatives in drug design or catalysis .
Table 1 : Comparison of Thiophene vs. Pyridine Derivatives with 6-Chlorohexyl Chains
Comparison with Pyridine Derivatives Bearing Different Substituents
provides data on pyridine derivatives with varied substituents (e.g., nitro, bromo, methyl groups). For example:
- 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine exhibits melting points (268–287°C) and yields (67–81%) dependent on substituent identity. The chlorohexyl chain in this compound may reduce melting points compared to nitro- or bromo-substituted derivatives due to increased molecular flexibility .
- Electronic Effects: Pyridine derivatives with electron-withdrawing groups (e.g., –NO₂) exhibit lower HOMO-LUMO gaps, enhancing charge-transfer properties. The chlorohexyl chain, being weakly electron-withdrawing, may impart moderate electronic effects compared to stronger substituents like –NO₂ .
Table 2 : Substituent Effects on Pyridine Derivatives
| Substituent | Melting Point (°C) | Yield (%) | Molecular Weight |
|---|---|---|---|
| –NO₂ | 287 | 70 | 545 |
| –Br | 275 | 78 | 522 |
| –CH₃ | 268 | 81 | 466 |
| Hypothetical –C₆H₁₂Cl | ~250 (estimated) | ~75 | ~250–300 |
Comparison with 4-(1-Aminoethyl)pyridine
Quantum chemical studies on 4-(1-aminoethyl)pyridine (–8) reveal:
- Electronic Properties: The HOMO-LUMO gap (ΔE = 6.08 eV) suggests moderate bioactivity.
- Solvent Effects: 4-(1-Aminoethyl)pyridine shows solvent-dependent UV-Vis absorption (246 nm in water vs. 256 nm in gas phase). The hydrophobic chlorohexyl chain in this compound may amplify solvophobic effects, altering solubility and spectroscopic behavior .
Comparison with Other Chloro-Substituted Pyridines
- The 4-hydroxyl group enhances hydrogen-bonding capacity, unlike the nonpolar chlorohexyl chain in this compound .
- 6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine (): The oxazole ring fused to pyridine increases rigidity, contrasting with the flexible chlorohexyl chain. This structural difference impacts applications in materials science (e.g., rigidity vs. flexibility in polymer backbones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
